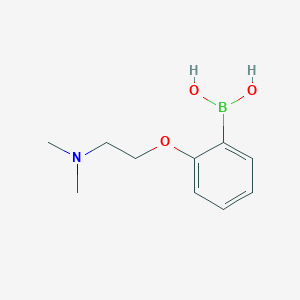

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQFAMKKWIRVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and reliable methods is the palladium-catalyzed borylation of aryl halides (e.g., aryl bromides or iodides) using diboron reagents such as bis(pinacolato)diboron (B2pin2). This method is well-documented for arylboronic acid synthesis and is adaptable to substrates bearing aminoalkoxy substituents.

- Procedure: The aryl halide precursor bearing the 2-(dimethylamino)ethoxy substituent is reacted with B2pin2 in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in solvents like DMSO or dioxane.

- Reaction Conditions: Typically heated at 50–80 °C under inert atmosphere for 12–24 hours.

- Outcome: The reaction affords the corresponding arylboronic ester intermediate, which can be hydrolyzed to the boronic acid.

This approach is supported by examples of similar substrates undergoing Pd-catalyzed borylation with high yields and functional group tolerance.

Lithiation Followed by Borylation

Another method involves directed ortho-lithiation of the substituted phenyl ring, followed by quenching with a boron electrophile such as triisopropyl borate (B(OiPr)3).

- Procedure: Treatment of the aryl precursor with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) generates the aryllithium intermediate.

- Borylation: Subsequent addition of triisopropyl borate leads to formation of the boronic ester intermediate.

- Hydrolysis: Acidic workup converts the boronic ester to the boronic acid.

This method is effective for substrates where lithiation is regioselective, and the dimethylaminoethoxy group can direct lithiation ortho to itself.

Direct C-H Borylation

Recent advances allow iridium-catalyzed direct borylation of aromatic C-H bonds, enabling the installation of boronic acid groups without prefunctionalization.

- Catalyst: Iridium complexes with bipyridine ligands.

- Reagents: Diboron reagents such as B2pin2.

- Advantages: Mild conditions, high regioselectivity, and fewer steps.

- Limitations: Substrate scope and functional group compatibility need to be considered.

This method is promising for preparing boronic acids with sensitive substituents like dimethylaminoethoxy, though specific examples for this exact compound are limited.

Protection and Deprotection Considerations

The dimethylamino group can be sensitive to reaction conditions. Protection strategies may be employed during synthesis:

- Amine Protection: Using Boc or other carbamate groups to protect the dimethylamino functionality during lithiation or Pd-catalyzed steps.

- Boronic Ester Protection: Boronic acids are often isolated as pinacol boronate esters to improve stability and facilitate purification, followed by deprotection to the free acid.

A two-step protocol involving diethanolamine protection of pinacol boronic esters has been developed to achieve mild deprotection conditions, preserving sensitive groups.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Palladium-catalyzed borylation | Aryl bromide + B2pin2, Pd catalyst, KOAc, DMSO, 50°C, 24h | 70–85 | High regioselectivity, functional group tolerance |

| Lithiation + borylation | n-BuLi, -78 °C, B(OiPr)3, acidic workup | 60–75 | Requires strict temperature control, regioselective |

| Boronate ester deprotection | Diethanolamine, NaIO4, mild conditions | 80–90 | Mild, preserves amine functionality |

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid, have been explored for their potential as anticancer agents. For instance, derivatives of phenylboronic acid have been shown to inhibit proteasome activity, which is crucial in cancer cell survival. A notable example is the FDA-approved drug bortezomib, a boronic acid derivative used to treat multiple myeloma .

Case Study: Bortezomib

- Mechanism of Action: Inhibits the proteasome pathway, leading to apoptosis in cancer cells.

- Clinical Trials: Numerous trials have demonstrated its efficacy in treating relapsed or refractory multiple myeloma and other malignancies .

Drug Delivery Systems

Glucose-Sensitive Drug Delivery

One of the most promising applications of this compound is in the development of glucose-sensitive drug delivery systems. These systems utilize the unique ability of boronic acids to form reversible covalent complexes with diols, allowing for controlled drug release in response to glucose levels.

Data Table: Glucose-Sensitive Systems Utilizing Boronic Acids

Organic Synthesis

Catalysis and Reagents

this compound can serve as a reagent in various organic synthesis reactions, particularly in Suzuki coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Case Study: Suzuki Coupling Reaction

- Application: Formation of biaryl compounds.

- Conditions: Typically involves coupling aryl halides with boronic acids under palladium catalysis.

- Significance: Useful in pharmaceutical synthesis and material science .

Antimicrobial Applications

Recent studies have indicated that certain phenylboronic acids exhibit antimicrobial properties against various pathogens. The incorporation of this compound into formulations could enhance the efficacy of antimicrobial agents.

Case Study: Antimicrobial Activity

- Pathogens Tested: Bacterial strains such as Bacillus cereus.

- Results: Showed significant antibacterial activity compared to standard treatments .

Future Directions and Research

Ongoing research is focused on optimizing the properties of this compound for enhanced performance in biomedical applications. Areas of interest include:

- Improving Stability: Developing formulations that enhance the stability of boronic acids in physiological conditions.

- Targeted Delivery: Exploring conjugation strategies that allow for targeted delivery to specific tissues or cells.

Mechanism of Action

The mechanism of action of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid with structurally related boronic acids, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Electronic Effects: The dimethylaminoethyl ether group in the target compound is electron-donating, increasing boronic acid acidity (pKa ~8.5) compared to methoxyethyl phenoxy derivatives (pKa ~9.2) . This enhances reactivity in diol-binding applications. Formyl-substituted analogs (e.g., ) exhibit electron-withdrawing effects, reducing boronic acid reactivity but enabling conjugation with amines or hydrazines .

Biological Activity: The dimethylaminoethoxy group enhances cellular uptake due to amine protonation, as seen in its superior inhibitory activity compared to non-amino analogs (e.g., trichostatin A required 1.5 µM for similar HDAC inhibition) . Pyrrolidinyl ethoxy derivatives () show reduced blood-brain barrier penetration compared to dimethylamino analogs due to increased steric bulk .

Synthetic Utility: Ethoxy-linked substituents (e.g., target compound) often require protection strategies during synthesis, unlike direct aryl-amino derivatives (e.g., ) . Methoxyethoxy groups () are more stable under basic conditions than dimethylaminoethoxy groups, which may undergo quaternization .

Table 2: Physicochemical Properties

| Property | Target Compound | Methoxyethyl Phenoxy Analog () | Pyrrolidinyl Ethoxy Analog () |

|---|---|---|---|

| LogP (predicted) | 1.8 | 2.1 | 2.4 |

| Solubility (mg/mL, H₂O) | 12.3 | 8.7 | 5.2 |

| pKa (boronic acid) | 8.5 | 9.2 | 8.9 |

Biological Activity

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

- IUPAC Name : 2-(2-(Dimethylamino)ethoxy)phenylboronic acid

- Molecular Formula : C11H16BNO3

- Molecular Weight : 221.06 g/mol

The compound features a boronic acid functional group, which is known for its ability to interact with various biomolecules, making it a subject of interest in drug design and development.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which can modulate the activity of enzymes and receptors. This mechanism is crucial in various therapeutic contexts, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in lipid peroxidation, which is significant in cancer and inflammatory diseases. This inhibition can lead to reduced oxidative stress and inflammation .

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these findings.

- Pharmacological Applications : The compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. Its derivatives have been explored for improved pharmacokinetic properties and enhanced biological activity .

Case Studies

Several case studies have documented the biological effects of this compound:

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was performed.

- Results : The compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential.

- Enzyme Inhibition Study :

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid, and how can reaction yields be improved?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and aryl halide precursors. Key steps include inert atmosphere conditions, reflux in 1,2-dimethoxyethane/water mixtures, and careful stoichiometric control of boronic acid derivatives . To enhance yields, optimize reaction time (2+ hours), use excess boronic acid (1.2–1.5 equivalents), and employ sodium carbonate as a base to stabilize the boronate intermediate .

Q. How can researchers address purification challenges specific to this boronic acid derivative?

- Boronic acids often form boroxins (cyclic anhydrides) during purification. To mitigate this, avoid high-temperature silica gel chromatography; instead, use recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) or aqueous washes at neutral pH. For unstable intermediates, derivatization with pinacol or ethylene glycol stabilizes the boronate ester, enabling easier isolation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identify the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and the ethoxy linkage (δ ~3.5–4.0 ppm for OCH2). LC-MS : Confirm molecular weight (calc. ~237.1 g/mol) via [M+H]+ peaks. FT-IR : Verify B-O bonds (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). For structural ambiguity, X-ray crystallography resolves supramolecular interactions .

Advanced Research Questions

Q. How does the dimethylaminoethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- The electron-donating dimethylamino group enhances the boronic acid’s nucleophilicity, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the ethoxy chain may reduce coupling efficiency with bulky aryl halides. Systematic evaluation via Hammett σ⁺ values or DFT calculations can quantify electronic effects, while kinetic studies under varying temperatures/pH reveal steric trade-offs .

Q. What strategies resolve contradictory data on the compound’s stability under aqueous vs. anhydrous conditions?

- Contradictions arise from boronic acid’s pH-dependent equilibrium (boronic acid ↔ boronate). In aqueous solutions (pH > 7), the boronate form dominates, enhancing stability but reducing reactivity. Under anhydrous conditions, boroxins form, complicating quantification. Use ¹¹B NMR to monitor speciation, or employ stabilizing agents like mannitol in aqueous buffers. For long-term storage, lyophilize as a pinacol ester .

Q. How can this boronic acid be applied in designing bioactive molecules or materials?

- Medicinal Chemistry : The dimethylaminoethoxy group mimics pharmacophores in kinase inhibitors (e.g., 1,7-naphthyridine derivatives), enabling targeted drug discovery. Couple with heterocyclic scaffolds via Suzuki reactions to explore structure-activity relationships .

- Materials Science : Incorporate into polymers via methacrylate-functionalized derivatives (e.g., Biginelli monomers) for stimuli-responsive hydrogels. The boronic acid moiety enables glucose-sensitive applications in biomedical devices .

Q. What experimental approaches validate the compound’s role in supramolecular assembly or receptor design?

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between B-OH and amine groups) in crystal structures .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to diols or sugars (e.g., fructose) to assess its utility as a saccharide receptor. Adjust pH to physiological levels (7.4) to optimize binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.